Angiotensin-converting enzyme (ACE) inhibition: Enalapril maleate is a potent and specific ACE inhibitor [, , ]. This property makes it a valuable tool in studying the renin-angiotensin-aldosterone system (RAAS) and its role in various physiological and pathological processes [, ].
Drug delivery systems: Due to its well-characterized physicochemical properties and known stability challenges [, , , ], Enalapril maleate is often used as a model drug in developing and evaluating novel drug delivery systems, such as orally disintegrating tablets [, ], floating matrix tablets [], buccoadhesive compacts [], and hot-melt extruded formulations [, ].
Solid-state chemistry: The solid-state chemistry of Enalapril maleate, including its polymorphism and degradation pathways, has been extensively studied [, ]. This research provides insights into the factors influencing drug stability and performance in solid dosage forms.
Molecular Structure Analysis
Enalapril maleate's crystal structure has been determined through X-ray diffraction studies, revealing two polymorphic forms: Form I and Form II []. Both forms share similar conformations of the main peptide chains, which are crucial for binding to active ACE sites [].
Form I: Crystallizes in the orthorhombic space group P212121 [].
Form II: Also crystallizes in the orthorhombic space group P212121 but exhibits slightly different unit cell parameters compared to Form I [].
Further structural analysis using techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirms the structural similarities between the two forms and provides insights into the drug's interactions with excipients and its stability in different formulations [, , ].
Mechanism of Action
Enalapril maleate acts as a prodrug, rapidly metabolized by liver esterases to its active form, Enalaprilat []. Enalaprilat is a potent and specific inhibitor of ACE [, , ], a key enzyme in the RAAS pathway. By inhibiting ACE, Enalaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor [, , ].
Vasodilation: Reducing angiotensin II levels leads to relaxation of blood vessels, lowering blood pressure [, , , ].
Reduced aldosterone secretion: Lower angiotensin II levels also decrease aldosterone secretion from the adrenal cortex, leading to decreased sodium and water retention and a further reduction in blood pressure [, ].
Physical and Chemical Properties Analysis
Solubility: Enalapril maleate is highly soluble in water [, ], contributing to its fast dissolution rate [].
Stability: Enalapril maleate exhibits stability challenges in solid dosage forms, susceptible to hydrolysis and cyclization reactions [, , , , , ].
Polymorphism: Exists in two polymorphic forms, Form I and Form II, with similar physicochemical properties [].
Hygroscopicity: Can absorb moisture from the environment, potentially impacting its stability [].
Applications
Hypertension models: Enalapril maleate is commonly employed in establishing animal models of hypertension, particularly renovascular hypertension, to investigate the pathophysiology of the disease and evaluate potential therapeutic interventions [, ].
Cardiovascular physiology: Researchers utilize Enalapril maleate to elucidate the role of the RAAS pathway in regulating cardiovascular function, including cardiac contractility, vascular tone, and fluid balance [, ].
Renal physiology: The drug is also instrumental in studying renal function and the impact of RAAS on glomerular filtration, renal blood flow, and electrolyte handling [].
Related Compounds
Compound Description: Enalaprilat is the active metabolite of enalapril maleate. It is a potent and specific competitive inhibitor of angiotensin-converting enzyme (ACE) [, , , , , ]. Enalaprilat exerts its antihypertensive effects by suppressing the plasma renin-angiotensin-aldosterone system [, , , , , ].
Relevance: Enalaprilat is directly formed from enalapril maleate via hydrolysis by liver esterases [, , , , , ]. This metabolic conversion is essential for enalapril maleate's therapeutic activity as enalapril maleate itself is a prodrug and has minimal pharmacological activity [, , , , , ].
Enalapril Diketopiperazine (DKP)
Compound Description: Enalapril diketopiperazine (DKP) is a degradation product of enalapril maleate formed through intramolecular cyclization [, ].
Relevance: The formation of DKP is a significant concern regarding the stability of enalapril maleate in solid dosage forms [, ]. Studies have shown that factors like heat and moisture can accelerate DKP formation, compromising the drug's potency and safety [, ].
Losartan Potassium
Compound Description: Losartan potassium is an angiotensin II receptor antagonist used to treat hypertension [, , , ]. It works by blocking the binding of angiotensin II to its receptors, preventing vasoconstriction and the release of aldosterone.
Relevance: Losartan potassium is often studied in comparative clinical trials alongside enalapril maleate to assess their relative efficacy and safety in managing hypertension [, , , ]. These studies provide insights into the different mechanisms of action and comparative effectiveness of these two classes of antihypertensive drugs.
Folic Acid
Compound Description: Folic Acid is a water-soluble B vitamin essential for various metabolic processes, including DNA synthesis and cell division [, , , , ].
Relevance: Folic acid is often combined with enalapril maleate in fixed-dose combination tablets, particularly for treating patients with H-type hypertension [, , , , ]. This combination aims to address the elevated homocysteine levels often associated with H-type hypertension.
Homocysteine
Compound Description: Homocysteine is a non-proteinogenic amino acid, and elevated levels are considered an independent risk factor for cardiovascular disease [, , , , , ].
Relevance: Research has shown that enalapril maleate, especially in combination with folic acid, can effectively reduce plasma homocysteine levels in patients with hypertension [, , , , , ]. This effect is particularly relevant in managing H-type hypertension, where elevated homocysteine levels contribute to the pathogenesis.
Glycylsarcosine (Gly-Sar)
Compound Description: Glycylsarcosine is a hydrolysis-resistant dipeptide used as a model substrate to study proton-linked solute transport in cellular models like Caco-2 cells [].
Relevance: Research utilizing Gly-Sar has provided insights into the absorption mechanisms of ACE inhibitors, including enalapril maleate, in the human intestine []. These studies help explain the different pharmacokinetic profiles observed with various ACE inhibitors.
Carnosine (β-alanyl-l-histidine)
Compound Description: Carnosine is a dipeptide found in high concentrations in skeletal muscle and the brain, known for its antioxidant and pH-buffering properties [].
Relevance: Similar to Gly-Sar, carnosine has been used as a tool in studies investigating the transport mechanisms of ACE inhibitors, including enalapril maleate, across intestinal cell membranes []. These studies suggest that certain ACE inhibitors, including enalapril, may share transport pathways with dipeptides.
Lercanidipine HCl
Compound Description: Lercanidipine HCl is a calcium channel blocker used to treat hypertension [, ].
Relevance: Similar to losartan potassium, lercanidipine HCl, in combination with enalapril maleate, offers an alternative therapeutic strategy for managing hypertension [, ]. The combination of these drugs with distinct mechanisms of action allows for synergistic blood pressure control in some patients.
Ramipril
Compound Description: Ramipril is another ACE inhibitor, structurally similar to enalapril, used in treating hypertension and heart failure [].
Relevance: Ramipril is often studied alongside enalapril maleate to develop and validate analytical methods for quantifying these drugs in pharmaceutical formulations and biological samples []. These methods are crucial for quality control during drug manufacturing and for pharmacokinetic studies.
Amlodipine Besylate
Compound Description: Amlodipine Besylate is a long-acting calcium channel blocker commonly prescribed for treating hypertension [, ].
Relevance: Amlodipine besylate, like lercanidipine HCl, is often combined with enalapril maleate in fixed-dose combination tablets to achieve synergistic blood pressure control [, ]. The combined use of these drugs with different mechanisms of action targets multiple pathways involved in regulating blood pressure.
Chlorthalidone
Compound Description: Chlorthalidone is a thiazide-like diuretic commonly prescribed for treating hypertension [].
Relevance: Similar to other antihypertensive agents, chlorthalidone can be combined with enalapril maleate to provide an alternative therapeutic approach for managing hypertension, especially in cases where monotherapy is insufficient [].
Felodipine
Compound Description: Felodipine is a dihydropyridine calcium channel blocker prescribed for hypertension and angina pectoris [].
Relevance: Felodipine, like amlodipine besylate, is often paired with enalapril maleate in fixed-dose combination therapies to target multiple pathways involved in blood pressure regulation []. This combination enhances the antihypertensive effect by addressing different mechanisms contributing to elevated blood pressure.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Enalapril is a dicarboxylic acid monoester that is ethyl 4-phenylbutanoate in which a hydrogen alpha to the carboxy group is substituted by the amino group of L-alanyl-L-proline (S-configuration). It has a role as a prodrug, an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor, an antihypertensive agent and a geroprotector. It is a dicarboxylic acid monoester and a dipeptide. It is functionally related to an enalaprilat (anhydrous). Enalapril is a prodrug belonging to the angiotensin-converting enzyme (ACE) inhibitor drug class that works on the renin-angiotensin-aldosterone system, which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis. Enalapril is an orally-active and long-acting nonsulphydryl antihypertensive agent that suppresses the renin-angiotensin-aldosterone system to lower blood pressure. It was developed from a targeted research programmed using molecular modelling. Being a prodrug, enalapril is rapidly biotransformed into its active metabolite, [enalaprilat], which is responsible for the pharmacological actions of enalapril. The active metabolite of enalapril competitively inhibits the ACE to hinder the production of angiotensin II, a key component of the renin-angiotensin-aldosterone system that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys. Ultimately, enalaprilat works to reduce blood pressure and blood fluid volume. Commonly marketed under the trade name Vasotec, enalapril was first approved by the FDA in 1985 for the management of hypertension, heart failure, and asymptomatic left ventricular dysfunction. It is also found in a combination product containing [hydrochlorothiazide] that is used for the management of hypertension. The active metabolite enalaprilat is also available in oral tablets and intravenous formulations for injection. Enalapril is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of enalapril is as an Angiotensin-converting Enzyme Inhibitor. The physiologic effect of enalapril is by means of Decreased Blood Pressure. Enalapril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the therapy of hypertension and heart failure. Enalapril is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury. Enalapril is a dicarbocyl-containing peptide and angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, enalapril is converted by de-esterification into its active form enalaprilat. Enalaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Enalapril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow. An angiotensin-converting enzyme inhibitor that is used to treat HYPERTENSION and HEART FAILURE.
Emrusolmin restores hippocampal synaptic and transcriptional plasticity as well as spatial memory in a mouse model for Alzheimer's disease, when given orally before or after the onset of pathology.
Terbufibrol is an agent with antilipidemic activity. Animal studies show that terbufibrol is 10 times more active than clofibrate in reducing serum total cholesterol and suggest that it blocks hepatic cholesterol synthesis in a step between acetate and HMG-CoA.
CNS-5161 hydrochloride is a novel NMDA ion-channel antagonist that interacts with the NMDA receptor/ion channel site to produce a noncompetitive blockade of the actions of glutamate.
Doxefazepam is a benzodiazepine. Doxefazepam (marketed under brand name Doxans) is a benzodiazepine derivative drug developed by Schiapparelli in the 1970s. It possesses anxiolytic, anticonvulsant, sedative and skeletal muscle relaxant properties. It is used therapeutically as a hypnotic. According to Babbini and colleagues in 1975, this derivative of flurazepam was between 2 and 4 times more potent than the latter while at the same time being half as toxic in laboratory animals.